![molecular formula C10H10F2N4O2 B5672909 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5672909.png)
5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including those related to the specified compound, typically involves cyclization reactions of hydrazides with carboxylic acids or their derivatives. For example, difluoromethylene-containing 1,2,4-oxadiazole compounds can be synthesized via reactions involving difluoroiodomethyl precursors and unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate (Yang et al., 2007). These methods showcase the versatility and complexity of synthesizing fluorinated oxadiazole derivatives, offering pathways to manipulate molecular structures for desired properties.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, a heterocyclic compound containing oxygen, nitrogen, and carbon atoms. X-ray crystallography and spectroscopic methods (IR, NMR) are commonly used to determine the structure and conformation of these molecules. The structure significantly influences the optical properties of these compounds, as observed in derivatives exhibiting various absorption and fluorescence characteristics depending on substituents (Jiang et al., 2012).
properties
IUPAC Name |
5-[1-(difluoromethyl)pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4O2/c11-10(12)16-3-1-7(14-16)9-13-8(15-18-9)6-2-4-17-5-6/h1,3,6,10H,2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGONXYDUVCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=NN(C=C3)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole |
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